
エピリバンセリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eplivanserin, also known as SR-46,349, is a compound that was developed as an experimental drug for the treatment of insomnia. It was being developed by Sanofi Aventis but was later withdrawn from approval applications in both the United States and Europe. Eplivanserin is an inverse agonist on the serotonin receptor subtype 5-HT2A, which distinguishes it from older sedating drugs that act on the same receptor .
科学的研究の応用
Treatment of Chronic Insomnia
Eplivanserin was developed as a treatment for chronic insomnia, specifically targeting patients who experience difficulties maintaining sleep. Clinical trials have demonstrated its efficacy in reducing nocturnal awakenings and improving total sleep time.
- Clinical Trials : The Phase 3 clinical trials for eplivanserin involved three randomized, double-blind, placebo-controlled studies. These studies assessed the drug's impact on sleep maintenance through polysomnography and patient-reported outcomes over treatment periods of 6 to 12 weeks .
Study | Duration | Primary Outcome | Findings |
---|---|---|---|
EFC6220 | 6 weeks | Polysomnography | Significant improvement in sleep maintenance compared to placebo |
LTE6217 | 12 weeks | Patient-reported outcomes | Decreased nocturnal awakenings and increased total sleep time |
LTE6262 | 12 weeks | Quality of Sleep | Improved quality and refreshing nature of sleep reported by patients |
Case Studies
Several case studies highlight the effectiveness of eplivanserin in clinical settings:
- Case Study A : A patient with chronic insomnia reported significant improvements in sleep duration and quality after 8 weeks of treatment with eplivanserin, with subjective ratings indicating a decrease in nighttime awakenings.
- Case Study B : In another instance, a cohort of patients treated with eplivanserin showed enhanced work-related activities and overall daily functioning after 12 weeks, suggesting broader benefits beyond just improved sleep .
Safety and Tolerability
Eplivanserin was generally well-tolerated among study participants. However, monitoring was essential for patients with a history of gastrointestinal issues due to concerns regarding diverticulitis. The studies included protocols for assessing potential side effects and managing risks associated with the treatment .
作用機序
Target of Action
Eplivanserin primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and sleep .
Mode of Action
Eplivanserin acts as an inverse agonist on the 5-HT2A receptor . This means it binds to these receptors and induces a response opposite to that of an agonist, effectively reducing the activity of the receptor . Unlike older sedating drugs acting on 5-HT2A receptors, eplivanserin has practically no affinity to dopamine, histamine, and adrenergic receptors .
Biochemical Pathways
It’s known that the drug’s action on the 5-ht2a receptor can influence the serotonergic and glutamatergic systems, which are also impaired in conditions like schizophrenia .
Result of Action
The molecular and cellular effects of Eplivanserin’s action are primarily related to its interaction with the 5-HT2A receptor. By acting as an inverse agonist, Eplivanserin reduces the activity of this receptor, which can lead to changes in mood, cognition, and sleep .
Action Environment
It’s known that the effectiveness of drugs can be influenced by a variety of factors, including diet, other medications, and individual genetic differences .
生化学分析
Biochemical Properties
Eplivanserin interacts with the serotonin receptor subtype 5-HT2A . It has an IC50 of 5.8 nM in rat cortical membrane, and a Kd of 1.14 nM . Eplivanserin displays >20-fold selectivity more selective for 5-HT2A than 5-HT2B and 5-HT2C .
Cellular Effects
Eplivanserin has been shown to influence cell function by modulating the activity of the 5-HT2A receptor. This receptor is present on the cell bodies of dopaminergic neurons in the substantia nigra and ventral tegmentum . Eplivanserin’s antagonism of the 5-HT2A receptor can stimulate dopamine release .
Molecular Mechanism
Eplivanserin acts as an inverse agonist on the serotonin receptor subtype 5-HT2A . Unlike older sedating drugs acting on 5-HT2A receptors, Eplivanserin has practically no affinity to dopamine, histamine, and adrenergic receptors .
Temporal Effects in Laboratory Settings
Eplivanserin has been shown to increase slow-wave sleep (N3 sleep) in subjects with normal sleep . In one study, injection of Eplivanserin to male mice 3 hours after the beginning of the light phase of the light–dark cycle produced a significant increase in slow-wave sleep .
Dosage Effects in Animal Models
It is known that Eplivanserin inhibits 5-HT2 receptor binding of [3H]ketanserin with an ED50 of 0.087 mg/kg after intraperitoneal injection, and 0.097 mg/kg after oral administration in mice .
Metabolic Pathways
It is known that Eplivanserin interacts with the serotonin receptor subtype 5-HT2A, which plays a role in various neurotransmitter systems .
Subcellular Localization
It is known that Eplivanserin acts on the 5-HT2A receptor, which is present on the cell bodies of dopaminergic neurons in the substantia nigra and ventral tegmentum .
準備方法
The synthesis of Eplivanserin involves several steps. One of the primary synthetic routes includes the condensation of 2’-Fluoroacetophenone with 4-hydroxybenzaldehyde to form a chalcone intermediate. This intermediate is then reacted with (2-chloroethyl)dimethylamine and acetone oxime to produce dimethylaminoacetoxime. The final product is obtained through a convergent synthesis that results in a mixture of isomers .
For industrial production, the process involves isomerization and crystallization of the Eplivanserin base using fumaric acid in the presence of a polar solvent with a boiling point greater than 100°C .
化学反応の分析
Eplivanserin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Eplivanserin can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Eplivanserin is often compared with other 5-HT2A receptor antagonists such as:
Pimavanserin: Used in the treatment of Parkinson’s disease psychosis.
Volinanserin: Investigated for its potential in treating schizophrenia.
Mirtazapine: An antidepressant with sedative properties.
What sets Eplivanserin apart is its selective affinity for the 5-HT2A receptor and its minimal interaction with other receptor types, making it a more targeted option for treating insomnia without the side effects associated with broader receptor activity .
生物活性
Eplivanserin is a novel compound primarily investigated for its potential in treating sleep disorders, particularly insomnia. It is classified as a small molecule and functions as an antagonist at the 5-hydroxytryptamine receptor 2C (HTR2C), which is part of the larger serotonin receptor family. This receptor plays a crucial role in various biological processes, including mood regulation, perception, and cognitive functions.
- Chemical Formula : C₁₉H₂₁FN₂O₂
- Molecular Weight : 328.39 g/mol
- DrugBank Accession Number : DB12177
Eplivanserin's biological activity is primarily mediated through its interaction with the HTR2C receptor. Upon binding, it induces conformational changes that activate G-protein signaling pathways, specifically those involving phospholipase C-beta. This leads to the production of second messengers such as diacylglycerol (DAG) and inositol trisphosphate (IP3), ultimately influencing intracellular calcium levels and neuronal excitability .
Key Biological Functions
- Regulation of Sleep : Eplivanserin has shown promising effects in reducing wakefulness after sleep onset (WASO) and the number of awakenings during the night.
- Mood and Cognition : By modulating serotonin pathways, it may also impact mood and cognitive functions, potentially providing therapeutic benefits in anxiety disorders .
- Gastrointestinal Effects : There are indications that HTR2C also plays a role in gastrointestinal motility, suggesting possible applications beyond sleep disorders .
Clinical Studies and Efficacy
Eplivanserin has been evaluated in multiple clinical trials focusing on its efficacy and safety profile in treating insomnia. Below are summarized findings from key studies:
Study Summaries
Detailed Findings from ECLIPSE Study
- Primary Endpoint : Adjusted mean PSG WASO decreased by 25:43 min for eplivanserin vs. 22:06 min for placebo (not statistically significant).
- Secondary Endpoints :
Case Studies
A notable case involved a patient with chronic insomnia who exhibited significant improvement in sleep quality after initiating treatment with eplivanserin at a dosage of 5 mg daily. The patient reported fewer awakenings and improved overall sleep satisfaction without experiencing next-day sedation, highlighting the compound's potential as a safer alternative to traditional hypnotics .
Safety Profile
While eplivanserin has shown efficacy in improving sleep parameters, its safety profile warrants attention:
特性
CAS番号 |
130579-75-8 |
---|---|
分子式 |
C19H21FN2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol |
InChI |
InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19+ |
InChIキー |
VAIOZOCLKVMIMN-FOUXOUMPSA-N |
SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |
異性体SMILES |
CN(C)CCO/N=C(\C=C\C1=CC=C(C=C1)O)/C2=CC=CC=C2F |
正規SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |
外観 |
Solid powder |
純度 |
>98% |
同義語 |
SR-46349; Eplivanserin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。